Azetidin-3-yl(piperidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(piperidin-1-yl)methanone, also known as AZP, is an organic compound belonging to the class of azetidines. It is a versatile compound with a wide range of applications in scientific research, from drug synthesis and development to biochemical and physiological studies.
Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Characteristics
- GDC-0973, a compound structurally similar to Azetidin-3-yl(piperidin-1-yl)methanone, was studied for its pharmacokinetic and pharmacodynamic characteristics. It is a potent inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), crucial in cellular signaling. Studies revealed moderate clearance rates in various species and high protein binding, indicating significant potential for pharmacological applications. The compound demonstrated efficacy in Colo205 mouse xenograft models, underscoring its potential for therapeutic use (Choo et al., 2012).
Metabolism and Excretion Profile
- The compound PF-00734200, structurally related to Azetidin-3-yl(piperidin-1-yl)methanone, was examined for its metabolism and excretion profile in different species. It was found to be rapidly absorbed and primarily excreted via urine and feces. The majority of circulating radioactivity was composed of the parent drug, with various metabolic pathways involved, suggesting a complex interaction within biological systems (Sharma et al., 2012).
Catalytic Asymmetric Addition
- Enantiopure derivatives of Azetidin-3-yl(piperidin-1-yl)methanone, such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been developed for catalytic asymmetric additions to aldehydes. These compounds have shown excellent enantioselectivity in reactions like ethylation, methylation, arylation, and alkynylation, highlighting their importance in asymmetric synthesis and their potential as chiral catalysts in organic chemistry (Wang et al., 2008).
Novel Synthetic Routes
- Azetidin-3-yl(piperidin-1-yl)methanone derivatives have been employed as intermediates in the synthesis of complex molecules. For instance, an easy route to substituted piperidines was described using a Ni-phosphine complex for [4 + 2] cycloaddition of 3-azetidinone and alkynes, showcasing the compound's role in facilitating novel synthetic pathways in medicinal chemistry (Kumar & Louie, 2012).
Structural and Molecular Analysis
- Azetidin-3-yl(piperidin-1-yl)methanone derivatives have been analyzed for their structure and potential as medicinal compounds. Studies involving X-ray diffraction, Hirshfeld surface analysis, and molecular electrostatic potential maps have provided insights into their molecular geometry, intermolecular interactions, and reactive sites. Such analyses are crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in drug design and other fields of chemistry (Karthik et al., 2021).
properties
IUPAC Name |
azetidin-3-yl(piperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-6-10-7-8)11-4-2-1-3-5-11/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXHPAJGYAHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(piperidin-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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